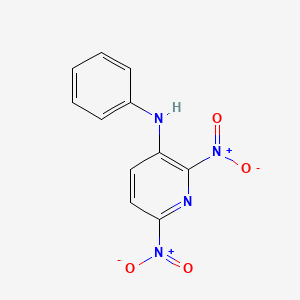
N-(3-acetylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, commonly known as AF-219, is a small molecule drug that has been developed as a potent and selective antagonist of the P2X3 receptor. This receptor is a member of the purinergic receptor family and is involved in the transmission of pain signals in the nervous system. AF-219 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of chronic cough and other respiratory disorders.
作用机制
AF-219 works by blocking the P2X3 receptor, which is a member of the purinergic receptor family. This receptor is involved in the transmission of pain signals in the nervous system, particularly in the sensory neurons that innervate the respiratory tract. By blocking this receptor, AF-219 can reduce the sensitivity of these neurons to stimuli that trigger coughing and other respiratory symptoms.
Biochemical and Physiological Effects
AF-219 has been shown to have a potent and selective effect on the P2X3 receptor, with minimal activity against other purinergic receptors. This means that it is able to block the transmission of pain signals in the respiratory tract without affecting other physiological processes. In preclinical studies, AF-219 has been shown to reduce coughing and other respiratory symptoms without causing significant side effects.
实验室实验的优点和局限性
AF-219 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in studies. It is also highly selective for the P2X3 receptor, which makes it a useful tool for studying the role of this receptor in respiratory disorders. However, AF-219 has some limitations, including its relatively short half-life and the need for repeated dosing in order to maintain therapeutic levels.
未来方向
There are several potential future directions for research on AF-219 and its use in the treatment of respiratory disorders. One area of focus is the development of more potent and selective P2X3 receptor antagonists that can provide greater efficacy with fewer side effects. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with AF-219 or other P2X3 receptor antagonists. Finally, there is ongoing research into the potential use of AF-219 in other conditions, such as neuropathic pain and migraine headaches.
合成方法
AF-219 is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-acetylphenol with 4-fluorobenzoyl chloride to form N-(3-acetylphenyl)-4-fluorobenzamide. This compound is then reacted with piperidine and sulfur dioxide to form N-(3-acetylphenyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, which is the final product.
科学研究应用
AF-219 has been extensively studied in preclinical models of chronic cough and other respiratory disorders. In these studies, AF-219 has been shown to be a potent and selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals in the nervous system. By blocking this receptor, AF-219 can reduce coughing and other respiratory symptoms.
属性
IUPAC Name |
N-(3-acetylphenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-14(24)15-6-5-7-17(12-15)22-20(25)16-8-9-18(21)19(13-16)28(26,27)23-10-3-2-4-11-23/h5-9,12-13H,2-4,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSMCJGCZABZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B5101414.png)



![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)

![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)

![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)


